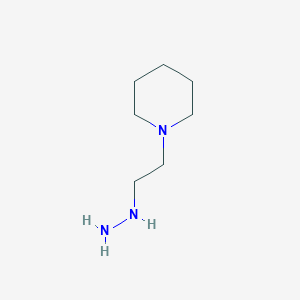

1-(2-Hydrazinylethyl)piperidine

説明

Synthesis Analysis

The synthesis of 1-(2-hydrazinylethyl)piperidine derivatives has been explored in various studies. In one approach, primary amines and hydrazines were converted into N-substituted piperidines through double condensations with benzotriazole and glutaraldehyde, followed by reduction with sodium borohydride to afford the desired piperidines . Another study reported the synthesis of tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, a related compound, characterized by spectroscopic methods and confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of the synthesized hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate was found to be L-shaped, with a twist at a specific carbon atom. The crystal structure featured strong N–H…O hydrogen bonds and other intermolecular interactions, resulting in a two-dimensional structure . In the context of chiral ligands, 2-(2′-piperidinyl)pyridine was synthesized and resolved into enantiomerically pure enantiomers, with the absolute configuration determined by X-ray analysis .

Chemical Reactions Analysis

The reactivity of piperidine derivatives with other reagents has been demonstrated in several studies. For instance, the electrophilic amination of amino acids with N-Boc-oxaziridines was used to prepare N-orthogonally diprotected hydrazino acids and piperazic acid derivatives . Additionally, 1-methyl- and 1-(2-phenylethyl)-1,2,3,4-tetrahydropyridines underwent 1,3-dipolar cycloaddition reactions with organic azides to yield sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various spectroscopic techniques. FT-IR, 1H & 13C NMR, and LCMS studies were employed to characterize the ester and hydrazide derivatives of N-Boc piperazine . The antibacterial and antifungal activities of these compounds were also evaluated, showing moderate activity against several microorganisms .

科学的研究の応用

-

Scientific Field : Proteomics Research

- Application Summary : “1-(2-Hydrazinylethyl)piperidine” is a biochemical used in proteomics research .

- Methods of Application : The specific methods of application in proteomics research are not provided in the source .

- Results or Outcomes : The outcomes of its use in proteomics research are not specified in the source .

-

Scientific Field : Drug Design

- Application Summary : Piperidine derivatives, including “1-(2-Hydrazinylethyl)piperidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Scientific Field : Anticancer Research

- Application Summary : Piperidine derivatives, including “1-(2-Hydrazinylethyl)piperidine”, have been utilized as anticancer agents .

- Methods of Application : The specific methods of application in anticancer research are not provided in the source .

- Results or Outcomes : The outcomes of its use as an anticancer agent are not specified in the source .

-

Scientific Field : Antiviral Research

- Application Summary : Piperidine derivatives have been utilized as antiviral agents .

- Methods of Application : The specific methods of application in antiviral research are not provided in the source .

- Results or Outcomes : The outcomes of its use as an antiviral agent are not specified in the source .

-

Scientific Field : Antimalarial Research

- Application Summary : Piperidine derivatives have been utilized as antimalarial agents .

- Methods of Application : The specific methods of application in antimalarial research are not provided in the source .

- Results or Outcomes : The outcomes of its use as an antimalarial agent are not specified in the source .

-

Scientific Field : Antimicrobial Research

- Application Summary : Piperidine derivatives have been utilized as antimicrobial agents .

- Methods of Application : The specific methods of application in antimicrobial research are not provided in the source .

- Results or Outcomes : The outcomes of its use as an antimicrobial agent are not specified in the source .

-

Scientific Field : Antifungal Research

- Application Summary : Piperidine derivatives have been utilized as antifungal agents .

- Methods of Application : The specific methods of application in antifungal research are not provided in the source .

- Results or Outcomes : The outcomes of its use as an antifungal agent are not specified in the source .

-

Scientific Field : Antihypertension Research

- Application Summary : Piperidine derivatives have been utilized as antihypertension agents .

- Methods of Application : The specific methods of application in antihypertension research are not provided in the source .

- Results or Outcomes : The outcomes of its use as an antihypertension agent are not specified in the source .

将来の方向性

特性

IUPAC Name |

2-piperidin-1-ylethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c8-9-4-7-10-5-2-1-3-6-10/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBWMHAGQMAIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388705 | |

| Record name | 1-(2-hydrazinylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydrazinylethyl)piperidine | |

CAS RN |

6979-01-7 | |

| Record name | 1-(2-hydrazinylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)